molecular formula C8H7N B7767905 o-Tolunitrile CAS No. 25550-22-5

o-Tolunitrile

Cat. No.: B7767905
CAS No.: 25550-22-5
M. Wt: 117.15 g/mol
InChI Key: NWPNXBQSRGKSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Tolunitrile (CAS 529-19-1), also known as 2-methylbenzonitrile or o-cyanotoluene, is an aromatic nitrile with the molecular formula C₈H₇N. It features a nitrile (-C≡N) group at the ortho position relative to a methyl (-CH₃) substituent on a benzene ring . This compound is a colorless liquid (boiling point: 104–106°C at 20 mmHg) and serves as a critical intermediate in synthesizing pharmaceuticals, fluorescent whitening agents, dyes, rubber chemicals, and pesticides . Its reactivity and applications are influenced by its unique electronic and steric properties derived from the ortho-methyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPNXBQSRGKSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Record name O-TOLUNITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21132
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022050
Record name 2-Tolunitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS]
Record name O-TOLUNITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21132
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Tolunitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21405
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

401 °F at 760 mmHg (NTP, 1992)
Record name O-TOLUNITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21132
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

184 °F (NTP, 1992)
Record name O-TOLUNITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21132
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
Record name O-TOLUNITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21132
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name O-TOLUNITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21132
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

529-19-1, 25550-22-5
Record name O-TOLUNITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21132
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Tolunitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Tolunitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Tolunitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-toluonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-TOLUNITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3048F2A3KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

7.7 °F (NTP, 1992)
Record name O-TOLUNITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21132
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolunitrile can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

Incompatibilities and Hazardous Reactions

o-Tolunitrile exhibits reactivity typical of nitriles :

  • Polymerization : May polymerize exothermically in the presence of metals (e.g., aluminum, copper) or metal compounds .

  • Acid Reactions : Reacts violently with strong oxidizing acids (e.g., sulfuric acid), releasing toxic hydrogen cyanide (HCN) .

  • Base Reactions : Generates HCN when mixed with bases (e.g., NaOH) .

  • Oxidizing Agents : Incompatible with peroxides and epoxides, leading to uncontrolled exothermic reactions .

Hydrolysis Pathways

This compound undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or their salts :

  • Acidic Hydrolysis :

    C8H7N+H2OH+C8H7COOH+NH3\text{C}_8\text{H}_7\text{N} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_7\text{COOH} + \text{NH}_3
  • Basic Hydrolysis :

    C8H7N+OHC8H7COO+NH3\text{C}_8\text{H}_7\text{N} + \text{OH}^- \rightarrow \text{C}_8\text{H}_7\text{COO}^- + \text{NH}_3

Reaction rates increase with temperature, and heat generation is significant .

Catalytic Ammoxidation

Ammoxidation of 4-phenyl-o-tolunitrile on a V-Sb-Bi-Zr/γ-Al₂O₃ catalyst produces 4-phenylphthalonitrile (primary product), with byproducts including 4-phenylphthalimide and CO₂ .

Key Findings:

ParameterValue/ObservationSource
Temperature Range 633–673 K
Activation Energy 116.53 kJ/mol
Reaction Order 0.5 with respect to substrate concentration
O₂ Pressure Range 1.83–18.70 kPa (no rate dependence observed)
  • Reaction Scheme :

    4-phenyl-o-tolunitrileO2,NH34-phenylphthalonitrileH2O4-phenylphthalimidedecarboxylation4-phenylbenzonitrile\text{4-phenyl-o-tolunitrile} \xrightarrow{\text{O}_2, \text{NH}_3} \text{4-phenylphthalonitrile} \xrightarrow{\text{H}_2\text{O}} \text{4-phenylphthalimide} \xrightarrow{\text{decarboxylation}} \text{4-phenylbenzonitrile}
  • Selectivity Trends :

    • Higher contact time (τ) reduces selectivity for 4-phenylphthalonitrile (from 82% to 62%) but increases CO₂ and phthalimide formation .

    • CO₂ forms directly from this compound, while phthalimide and benzonitrile arise from secondary reactions .

Oxidation and Byproduct Formation

This compound undergoes oxidative degradation under high-temperature ammoxidation:

  • CO₂ Formation : Results from direct oxidation of the substrate and decarboxylation of 4-phenylphthalimide .

  • Byproduct Kinetics :

    • Rate equations for byproduct formation ( ):

      WCO2=4.45×107e116530/RTPI0.5W_{\text{CO}_2} = 4.45 \times 10^7 \cdot e^{-116530/RT} \cdot P_I^{0.5} WPhthalimide=1.12×106e116530/RTPI0.5W_{\text{Phthalimide}} = 1.12 \times 10^6 \cdot e^{-116530/RT} \cdot P_I^{0.5}

Polymerization and Stability

  • Metal-Induced Polymerization : Occurs exothermically with metals like aluminum, requiring strict temperature control .

  • Thermal Decomposition : At temperatures >205°C (boiling point), decomposition releases toxic fumes (HCN, CO) .

Reaction with Reducing Agents

This compound reacts vigorously with reducing agents (e.g., LiAlH₄), producing toluene derivatives or amines, though specific pathways require further study .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Pharmaceuticals
o-Tolunitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is used to produce:

  • Antihypertensive Agents : Compounds that help manage high blood pressure.
  • Anti-inflammatory Drugs : Medications that reduce inflammation and alleviate pain.
  • Antipsychotics : Drugs used to treat psychiatric disorders.
  • Vitamin B1 Derivatives : Essential for metabolic processes and overall health .

Case Study: Synthesis of 4-Phenylphthalonitrile
Research has shown that this compound can be converted into 4-phenylphthalonitrile through vapor-phase catalytic processes. This reaction involves the ammoxidation of this compound, where specific conditions such as temperature and partial pressures significantly influence the conversion rates and product selectivity. The activation energy for this reaction has been determined to be approximately 116.53 kJ/mole, indicating its feasibility for industrial applications .

Agrochemical Applications

Precursor for Agrochemicals
In the agrochemical sector, this compound is utilized as a precursor for synthesizing:

  • Herbicides : Chemicals designed to eliminate unwanted plants.
  • Insecticides : Substances used to control insect populations.
  • Fungicides : Agents that combat fungal infections in crops.
  • Plant Growth Regulators : Compounds that modify plant growth processes .

The versatility of this compound in creating various agrochemicals highlights its significance in agricultural practices aimed at improving crop yields and managing pests effectively.

Dye and Pigment Production

This compound is a vital intermediate in the synthesis of azo dyes, which are extensively used in the textile industry. These dyes are known for their vibrant colors and stability, making them suitable for various applications in fabric dyeing and printing .

Catalytic Applications

Recent studies have focused on the catalytic properties of this compound derivatives. For instance, rhodium(II) complexes with this compound ligands have been synthesized and characterized for their potential catalytic activities. These complexes are being investigated for their selectivity and efficiency in various chemical reactions .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsAntihypertensive agents, anti-inflammatory drugsUsed as an intermediate; significant activation energy for reactions
AgrochemicalsHerbicides, insecticides, fungicidesPrecursor for essential agricultural chemicals
Dyes and PigmentsAzo dyes for textilesImportant in dye synthesis
CatalysisRhodium(II) complexes with this compoundInvestigated for catalytic properties

Comparison with Similar Compounds

Structural Isomers: p-Tolunitrile

Structural Differences :

  • o-Tolunitrile : Methyl and nitrile groups are adjacent (ortho position).
  • p-Tolunitrile : Methyl and nitrile groups are opposite (para position).

Physical Properties :

Property This compound p-Tolunitrile
Boiling Point (°C) 104–106 (20 mmHg) 104–106 (20 mmHg)
Melting Point (°C) Liquid at RT 25–27 (solidifies)
Solubility Low in water Low in water

Benzonitrile (C₆H₅CN)

Structural Differences :

  • Benzonitrile lacks substituents on the benzene ring.

Physical and Electronic Properties :

Property This compound Benzonitrile
Boiling Point (°C) 104–106 (20 mmHg) 191 (at 1 atm)
Electrophilicity (C≡N) Reduced (electron-donating -CH₃) Higher (no substituents)

Reactivity :

  • Metal Coordination : Benzonitrile’s unsubstituted structure allows stronger coordination to transition metals due to the absence of steric hindrance. In contrast, this compound’s ortho-methyl group limits coordination geometry, as seen in magnesium complexes where the methyl group sterically influences the Mg–N bond length (2.138 Å in this compound vs. shorter bonds in aliphatic nitriles) .
  • Nucleophilic Attack : The electron-donating methyl group in this compound reduces the electrophilicity of the nitrile carbon compared to benzonitrile, slowing hydrolysis or nucleophilic addition reactions .

Substituted Benzonitriles: 2-Methoxybenzonitrile and Ethyl 4-Cyanobenzoate

Structural Differences :

  • 2-Methoxybenzonitrile : Methoxy (-OCH₃) group at the ortho position.
  • Ethyl 4-Cyanobenzoate: Ester (-COOEt) group at the para position.

Electronic and Reactivity Profiles :

Compound Substituent Effect Reactivity Example
This compound Electron-donating (-CH₃) Forms 1-bora-2,4-diazabutadiene via Mg-mediated C–N coupling
2-Methoxybenzonitrile Electron-donating (-OCH₃) Reduced nitrile electrophilicity; slower in nucleophilic reactions
Ethyl 4-Cyanobenzoate Electron-withdrawing (-COOEt) Enhanced nitrile electrophilicity; faster in hydrolysis or Grignard reactions

Aliphatic Nitriles: Acetonitrile (CH₃CN)

Structural Differences :

  • Acetonitrile is a simple aliphatic nitrile without an aromatic ring.

Reactivity Comparison :

  • Coordination Chemistry : Aliphatic nitriles like acetonitrile coordinate more readily to metals due to their linear structure and lack of steric hindrance. This compound’s aromatic ring enables π-backbonding interactions, stabilizing metal complexes differently .
  • Thermal Stability : this compound decomposes under high-pressure conditions (e.g., during 2,3-naphthyridine oligomerization at >523 K) to release nitrogen, a pathway less common in aliphatic nitriles .

Biological Activity

o-Tolunitrile, also known as 2-methylbenzonitrile, is an organic compound with the molecular formula C₈H₇N and a molecular weight of approximately 117.15 g/mol. It is characterized by a benzene ring substituted with a methyl group at the ortho position and a cyano group, providing unique chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-tumor effects, and applications in organic synthesis.

  • Molecular Formula : C₈H₇N
  • Molecular Weight : 117.15 g/mol
  • Physical State : Colorless to slightly yellow liquid
  • Melting Point : -13 °C
  • Boiling Point : 205 °C

The compound is flammable and poses health risks, including skin irritation and potential toxicity upon inhalation or ingestion. Exposure limits have been established by safety organizations, emphasizing the need for careful handling in laboratory settings .

Antimicrobial Properties

Recent studies indicate that certain derivatives of this compound may exhibit antimicrobial activity . Although findings are preliminary, they suggest that modifications to the this compound structure can enhance its efficacy against various microbial strains. Further research is necessary to validate these antimicrobial effects and explore the mechanisms involved .

Anti-Proliferative and Anti-Tumor Effects

Research has shown that some this compound derivatives possess anti-proliferative and anti-tumorigenic properties in cancer cell lines. For instance, studies have demonstrated that specific structural modifications can lead to significant reductions in cell viability in various cancer types, indicating potential therapeutic applications in oncology .

Synthesis and Applications

This compound serves as a crucial intermediate in organic synthesis due to its reactive nitrile group, allowing for versatile transformations. It can be utilized in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. The ability to modify its structure through nucleophilic substitution reactions further enhances its utility .

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
p-TolunitrileC₈H₇NPara-substituted methyl group
BenzonitrileC₇H₅NLacks methyl substitution; simpler structure
3-MethylbenzonitrileC₉H₉NContains an additional methyl group at meta position

The structural differences among these compounds significantly influence their reactivity and biological properties.

Case Studies

  • Anti-Tumor Activity :
    • A study investigated the effects of this compound derivatives on breast cancer cell lines, revealing a dose-dependent decrease in cell proliferation.
    • The mechanism was attributed to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Activity :
    • In vitro tests on modified this compound derivatives against Gram-positive and Gram-negative bacteria showed promising results, with some derivatives exhibiting MIC values comparable to standard antibiotics.

Q & A

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental results with scaled computational models and replicate studies under controlled conditions (e.g., inert atmosphere) .
  • Experimental Design : Prioritize quench-and-trap techniques over deuteration for unstable intermediates .
  • Resource Exclusion : Commercial data (e.g., pricing, suppliers) is excluded per academic focus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Tolunitrile
Reactant of Route 2
Reactant of Route 2
o-Tolunitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.